molecular formula C8H11NO2S B6204273 2-methanesulfonyl-6-methylaniline CAS No. 1540131-63-2

2-methanesulfonyl-6-methylaniline

Cat. No.: B6204273
CAS No.: 1540131-63-2
M. Wt: 185.2
InChI Key:
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Description

2-methanesulfonyl-6-methylaniline: is an organic compound with the molecular formula C8H11NO2S . It is characterized by a methanesulfonyl group attached to the second position and a methyl group attached to the sixth position of an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-6-methylaniline typically involves the following steps:

  • Nitration: : Aniline is nitrated to produce nitroaniline.

  • Reduction: : The nitro group in nitroaniline is reduced to an amino group, forming aniline.

  • Methylation: : The aniline undergoes methylation to introduce a methyl group at the sixth position.

  • Sulfonylation: : The resulting compound is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group at the second position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-6-methylaniline can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitroso, nitro, or azo compounds.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The methanesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as iron, hydrogen, and sodium borohydride are used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitrosoaniline, nitroaniline, and azo compounds.

  • Reduction: : Aniline derivatives.

  • Substitution: : Sulfonylated derivatives.

Scientific Research Applications

2-methanesulfonyl-6-methylaniline is used in various scientific research applications, including:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: : It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-methanesulfonyl-6-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-methanesulfonyl-6-methylaniline is similar to other aniline derivatives, such as 4-methanesulfonylaniline and 2-methylaniline . its unique combination of methanesulfonyl and methyl groups at specific positions on the aniline ring sets it apart. These structural differences can lead to variations in reactivity, biological activity, and applications.

Similar Compounds

  • 4-methanesulfonylaniline

  • 2-methylaniline

  • 3-methoxyaniline

Properties

CAS No.

1540131-63-2

Molecular Formula

C8H11NO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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